molecular formula C15H22N2O4S B11803123 5-((tert-Butoxycarbonyl)amino)-2-cyclohexylthiazole-4-carboxylic acid

5-((tert-Butoxycarbonyl)amino)-2-cyclohexylthiazole-4-carboxylic acid

Cat. No.: B11803123
M. Wt: 326.4 g/mol
InChI Key: JRVBEZZSRWBKRA-UHFFFAOYSA-N
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Description

5-((tert-Butoxycarbonyl)amino)-2-cyclohexylthiazole-4-carboxylic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis, making this compound particularly interesting for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butoxycarbonyl)amino)-2-cyclohexylthiazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-((tert-Butoxycarbonyl)amino)-2-cyclohexylthiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Deprotected amino thiazole derivatives.

Scientific Research Applications

5-((tert-Butoxycarbonyl)amino)-2-cyclohexylthiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-2-cyclohexylthiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical interactions, potentially inhibiting enzymes or interacting with receptors .

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-cyclohexylthiazole-4-carboxylic acid: Lacks the Boc protecting group, making it more reactive.

    5-((tert-Butoxycarbonyl)amino)-2-phenylthiazole-4-carboxylic acid:

Uniqueness

5-((tert-Butoxycarbonyl)amino)-2-cyclohexylthiazole-4-carboxylic acid is unique due to the presence of both the Boc protecting group and the cyclohexyl group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H22N2O4S

Molecular Weight

326.4 g/mol

IUPAC Name

2-cyclohexyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)17-12-10(13(18)19)16-11(22-12)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

JRVBEZZSRWBKRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C(S1)C2CCCCC2)C(=O)O

Origin of Product

United States

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